molecular formula C13H23NaO5 B588002 (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt CAS No. 1391067-96-1

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt

Cat. No.: B588002
CAS No.: 1391067-96-1
M. Wt: 282.312
InChI Key: UZUHAPHNUWGBFM-MERQFXBCSA-M
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Description

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is formed from (2S)-2-hydroxyglutaric acid and octanol, with the sodium salt form enhancing its solubility in water. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of “(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is not clear from the information available. It is categorized under enzyme inhibitors, suggesting it may interact with certain enzymes .

Safety and Hazards

The safety and hazards associated with “(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” are not specified in the available sources. It is a controlled product and may require documentation to meet relevant regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt typically involves the esterification of (2S)-2-hydroxyglutaric acid with octanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The esterification reaction is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxyglutaric acid and octanol.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Hydrolysis: (2S)-2-Hydroxyglutaric acid and octanol.

    Oxidation: Depending on the conditions, products can include ketones or carboxylic acids.

    Reduction: The primary alcohol corresponding to the ester.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Glutarate: An ester of glutaric acid and ethanol, used in similar applications but with different solubility and reactivity profiles.

    Methyl Glutarate: Another ester of glutaric acid, with methanol as the alcohol component.

    Butyl Glutarate: Formed from glutaric acid and butanol, with distinct physical and chemical properties.

Uniqueness

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is unique due to its specific structure, which includes a hydroxyl group and an octyl ester moiety. This combination imparts unique solubility, reactivity, and biological activity compared to other glutaric acid esters. Its sodium salt form further enhances its solubility in aqueous environments, making it particularly useful in biological and medical research.

Properties

IUPAC Name

sodium;(4S)-4-hydroxy-5-octoxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUHAPHNUWGBFM-MERQFXBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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